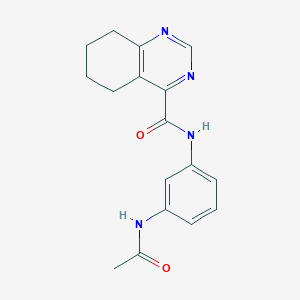
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as ATQ or Antiquitin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinazolines and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce the expression of tumor suppressor genes and to inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit platelet aggregation and to have vasodilatory effects.
实验室实验的优点和局限性
One of the advantages of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of research is the development of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the study of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to elucidate the mechanism of action of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its potential therapeutic applications in various diseases.
合成方法
The synthesis of N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the condensation of 2-aminobenzamide with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the tetrahydroquinazoline ring. The final product is obtained by acetylation of the amine group with acetic anhydride.
科学研究应用
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have vasodilatory effects and to inhibit platelet aggregation.
属性
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(22)20-12-5-4-6-13(9-12)21-17(23)16-14-7-2-3-8-15(14)18-10-19-16/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISEQWFYYFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetamidophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
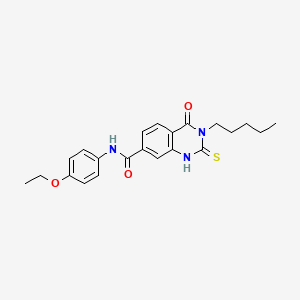
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
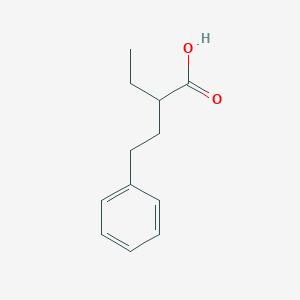
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)


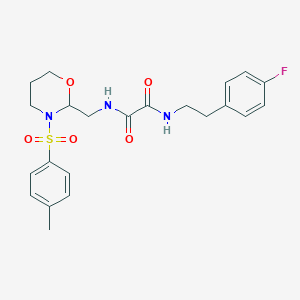

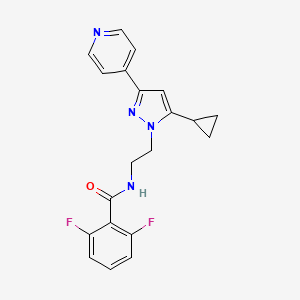
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
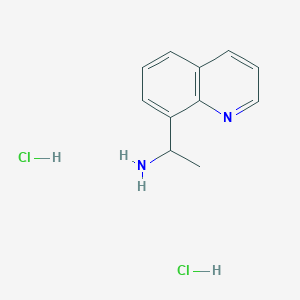
![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)